molecular formula C12H15NO3S B175523 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane CAS No. 13573-28-9

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane

Cat. No. B175523
Key on ui cas rn: 13573-28-9
M. Wt: 253.32 g/mol
InChI Key: DVSLPPSXVDZQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08980934B2

Procedure details

6-(p-Toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane (7.99 g, 31.5 mmol) was suspended in Et2O (300 mL) and cooled to 0° C. A solution of HBr (48% in AcOH; 10 mL) in Et2O (20 mL) was added dropwise over 20 min. The resulting mixture was warmed to rt and stirred for 1 h. Reaction was monitored by LC-MS. NaHCO3 (aq. satd., 200 mL) was added and the resulting phases were separated. The aq layer was extracted with Et2O (100 mL) and then combined Et2O layer was dried (MgSO4), filtered, concentrated to dryness to give the title compound as a white solid (10.2 g, 97%). 1H NMR (400 MHz, CDCl3) δ ppm 7.74 (d, J=8.3 Hz, 2H), 7.40 (d, J=8.0 Hz, 2H), 3.69 (d, J=4.8 Hz, 2H), 3.62 (d, J=8.5 Hz, 2H), 3.55 (d, J=8.5 Hz, 2H), 3.46 (s, 2H), 2.48 (s, 3H), 1.55 (t, J=5.0 Hz, 1H); MS ESI 333.9, 335.9 [M+H]+, calcd for [C12H16BrNO3S+H]+334.0, 336.0.
Quantity
7.99 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:17])[CH:6]=[CH:5][C:4]([S:7]([N:10]2[CH2:16][C:12]3([CH2:15][O:14][CH2:13]3)[CH2:11]2)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[BrH:18].C([O-])(O)=O.[Na+]>CCOCC>[Br:18][CH2:13][C:12]1([CH2:15][OH:14])[CH2:16][N:10]([S:7]([C:4]2[CH:5]=[CH:6][C:1]([CH3:17])=[CH:2][CH:3]=2)(=[O:9])=[O:8])[CH2:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
7.99 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1CC2(COC2)C1)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Br
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed to rt
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
the resulting phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aq layer was extracted with Et2O (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
combined Et2O layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC1(CN(C1)S(=O)(=O)C1=CC=C(C=C1)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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